molecular formula C5H4F6 B1589409 1,1,2,2,3,3-Hexafluorocyclopentane CAS No. 123768-18-3

1,1,2,2,3,3-Hexafluorocyclopentane

Cat. No.: B1589409
CAS No.: 123768-18-3
M. Wt: 178.08 g/mol
InChI Key: MITPAYPSRYWXNR-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H4F6. This compound is characterized by the presence of six fluorine atoms attached to a cyclopentane ring, making it a highly fluorinated and stable molecule.

Preparation Methods

The synthesis of 1,1,2,2,3,3-Hexafluorocyclopentane typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of cyclopentane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination of the cyclopentane ring .

Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction conditions. These methods are designed to minimize the formation of by-products and ensure the purity of the final product .

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluorocyclopentane undergoes various chemical reactions, including substitution, addition, and elimination reactions. Due to the presence of multiple fluorine atoms, the compound exhibits high reactivity towards nucleophiles and electrophiles.

Scientific Research Applications

Solvent in Organic Chemistry

HFC-227 serves as a solvent in various organic synthesis reactions due to its stability and non-reactivity with many reagents. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings.

Fire Extinguishing Agent

One of the most prominent applications of HFC-227 is as a fire extinguishing agent. It has been studied as an alternative to traditional halon agents due to its effectiveness in suppressing fires without contributing to ozone depletion. The cooling effect of HFC-227 during vaporization interrupts the combustion process, making it an efficient fire suppression medium .

Detergents and Cleaning Agents

HFC-227 has been identified as a potential component in detergents and cleaning agents due to its surfactant properties. Its ability to reduce surface tension enhances cleaning efficiency, making it suitable for industrial cleaning applications .

Specialty Chemical Production

In the chemical industry, HFC-227 is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings. Its unique properties allow for the development of materials with enhanced durability and resistance to environmental degradation .

Case Study 1: Fire Suppression Efficacy

A study evaluated the effectiveness of HFC-227 as a fire extinguishing agent compared to traditional halon systems. The results demonstrated that HFC-227 effectively reduced flame temperatures and suppressed combustion in various scenarios, highlighting its potential as a sustainable alternative in fire safety systems.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of HFC-227 indicated that it has a lower global warming potential compared to other fluorinated compounds. This study emphasized the importance of transitioning to HFC-227 in applications where environmental concerns are paramount .

Data Table: Comparison of Applications

Application TypeDescriptionKey Benefits
SolventUsed in organic synthesisHigh stability and non-reactivity
Fire Extinguishing AgentEffective in suppressing firesLow environmental impact
DetergentsComponent in cleaning productsEnhanced cleaning efficiency
Specialty Chemical ProductionUsed for producing fluorinated materialsImproved durability and resistance

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluorocyclopentane is primarily based on its ability to interact with nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including substitution and addition reactions .

At the molecular level, the compound’s interactions with biological molecules are influenced by the strong electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s binding affinity and specificity towards target molecules, making it a valuable tool in medicinal chemistry and biological research .

Biological Activity

1,1,2,2,3,3-Hexafluorocyclopentane (HFCP) is a fluorinated cyclopentane derivative with significant implications in various scientific fields due to its unique chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H2F6
  • Physical State : Colorless liquid at room temperature
  • Boiling Point : Approximately 20°C
  • Density : 1.5 g/cm³

Mechanisms of Biological Activity

HFCP's biological activity is primarily attributed to its high fluorine content, which influences its interaction with biological systems. The compound's stability and low reactivity under standard conditions make it suitable for various applications.

Target Interactions

HFCP interacts with biological membranes and proteins due to its lipophilicity and ability to disrupt lipid bilayers. This property has been explored in the context of:

  • Antimicrobial Activity : HFCP has shown potential as an antimicrobial agent by disrupting bacterial cell membranes.
  • Neurotoxicity Studies : Research indicates that HFCP may influence neurotransmitter systems, although detailed mechanisms remain under investigation.

In Vitro Studies

Several studies have assessed the biological effects of HFCP through in vitro experiments:

StudyMethodologyFindings
Bacterial AssaysHFCP exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.
Neurotoxicity AssessmentIn neuronal cell cultures, HFCP exposure led to increased oxidative stress markers and apoptosis indicators at concentrations above 100 µM.
Membrane Disruption TestsHFCP caused significant disruption of phospholipid vesicles, indicating potential as a membrane-active agent.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that HFCP could enhance the efficacy of conventional antibiotics against resistant strains of bacteria. This synergistic effect suggests a promising avenue for developing new antimicrobial therapies.
  • Neuroprotective Research : Investigations into HFCP's neurotoxic effects revealed that at lower concentrations (below 50 µM), it may exert protective effects against certain neurotoxins by modulating oxidative stress pathways.

Pharmacokinetics

The pharmacokinetics of HFCP are still being elucidated. Preliminary data suggest:

  • Absorption : Rapid absorption through biological membranes due to its lipophilic nature.
  • Distribution : High distribution volume in lipid-rich tissues.
  • Metabolism : Limited metabolic transformation; primarily excreted unchanged.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2,2,3,3-Hexafluorocyclopentane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of cyclopentane derivatives using catalysts like SbF₅ or HF under controlled temperatures (80–150°C). Purification via fractional distillation or supercritical fluid extraction is critical to isolate isomers and remove byproducts. Reaction variables such as pressure, stoichiometry of fluorinating agents, and solvent polarity must be systematically optimized to enhance yield (e.g., via response surface methodology) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is essential for distinguishing fluorine environments, with chemical shifts between -70 to -150 ppm indicating structural symmetry.
  • GC-MS : Coupled with electron ionization, this identifies fragmentation patterns unique to fluorinated cyclopentanes.
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and bond angles .

Q. What are the key thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) of this compound, and how are they measured?

  • Methodological Answer : Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry) with temperature control (±0.1°C). Enthalpy of vaporization is derived from Clausius-Clapeyron plots. Differential scanning calorimetry (DSC) quantifies phase transitions, while computational tools like COSMO-RS predict thermodynamic behavior .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis and purification of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels. Response variables (yield, purity) are analyzed via ANOVA to identify interactions. For example, higher catalyst concentration may reduce reaction time but increase byproduct formation. Central composite designs further refine optimal conditions .

Q. What computational methods are effective in predicting the interaction mechanisms of this compound in polymer matrices or solvent systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA model van der Waals and electrostatic interactions. Density functional theory (DFT) calculates binding energies with functional groups (e.g., -CF₂- in polymers). Machine learning models trained on fluorocarbon databases predict solubility parameters .

Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data for this compound?

  • Methodological Answer : Conduct meta-analysis of literature data to identify outliers. Validate disputed values via cross-calibration using multiple techniques (e.g., static vs. dynamic vapor pressure measurements). Theoretical frameworks like transition state theory reconcile kinetic discrepancies by modeling activation barriers under varying conditions .

Q. What mechanistic insights explain the role of this compound in fluorine-atom transfer reactions or catalysis?

  • Methodological Answer : Use isotopic labeling (¹⁸F) and in situ FTIR to track fluorine migration. Kinetic isotope effects (KIE) reveal rate-determining steps. Computational studies (e.g., DFT) map reaction coordinates, while X-ray absorption spectroscopy (XAS) probes local electronic structure changes in catalytic intermediates .

Q. How can surface modifications using this compound enhance material properties (e.g., hydrophobicity, chemical resistance)?

  • Methodological Answer : Plasma-enhanced chemical vapor deposition (PECVD) applies fluorinated coatings. Atomic force microscopy (AFM) and contact angle measurements quantify surface roughness and wettability. Accelerated aging tests (e.g., UV exposure, thermal cycling) assess durability .

Q. Notes on Methodological Rigor

  • Theoretical Frameworks : Align experiments with fluorocarbon chemistry principles (e.g., electronegativity, steric effects) to guide hypothesis generation .
  • Data Validation : Cross-reference experimental results with computational predictions and multi-institutional datasets to ensure reproducibility .
  • Ethical and Safety Considerations : Adhere to protocols for handling fluorinated compounds (e.g., fume hood use, PFAS disposal guidelines) .

Properties

IUPAC Name

1,1,2,2,3,3-hexafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6/c6-3(7)1-2-4(8,9)5(3,10)11/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITPAYPSRYWXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451221
Record name 1,1,2,2,3,3-hexafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123768-18-3
Record name 1,1,2,2,3,3-hexafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 1.3 l stainless steel autoclave, 245 g (1 mol) of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene were hydrogenated at 60 to 70° C. with the addition of 202 g (2 mol) of triethylamine in 200 ml of methanol and in the presence of 20 g of Raney nickel. Over a period of 12 hours, the theoretical amount of hydrogen was absorbed at a hydrogen pressure of 40 to 50 bar. The reaction mixture was filtered and the methanolic solution was diluted with 400 ml of water. The lower organic phase was separated, washed with 100 ml of 5% aqueous hydrochloric acid, and dried over sodium sulfate. Distillation through a 1-m spinning band column gave 106 g (60% of theory) of 1,1,2,2,3,3-hexafluorocyclopentane having a boiling point of 87-88° C. at 1013 mbar. The mass spectrum showed the molecular ion at m/e 178.
[Compound]
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stainless steel
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1.3 L
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245 g
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202 g
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200 mL
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20 g
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Synthesis routes and methods II

Procedure details

A stainless steel reactor, the inner wall of which was lined with a fluoroplastic, was charged with 5.0 g of 1,2-dichlorohexafluorocyclopentene, 0.1 g of a 5%-palladium/carbon catalyst and 4.1 g of triethylamine, and hydrogen gas was introduced to a pressure of 5 kg/cm2. The mixture was heated to 40° C. while being stirred, and the reaction was conducted while the hyfrogen consumed was supplemented. After 7 hours' reaction, it was confirmed that the consumption of hydrogen ceased. Then the catalyst was removed from the reaction mixture and the reaction mixture was distilled to give 4.2 g of 1,1,2,2,3,3-hexafluorocyclopentane (b.p., 84.5-85° C. ).
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5 g
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Synthesis routes and methods III

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,1,2,2,3,3-Hexafluorocyclopentane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,1,2,2,3,3-Hexafluorocyclopentane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,1,2,2,3,3-Hexafluorocyclopentane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,1,2,2,3,3-Hexafluorocyclopentane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,1,2,2,3,3-Hexafluorocyclopentane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1,1,2,2,3,3-Hexafluorocyclopentane

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